molecular formula C23H20BrN3O4 B12419604 Pde5-IN-5

Pde5-IN-5

Cat. No.: B12419604
M. Wt: 482.3 g/mol
InChI Key: LOWJQZJZVQZRGS-XMSQKQJNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .

Industrial Production Methods

Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Phosphodiesterase type 5 inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and benzoyl derivatives, which are key intermediates in the synthesis of phosphodiesterase type 5 inhibitors .

Properties

Molecular Formula

C23H20BrN3O4

Molecular Weight

482.3 g/mol

IUPAC Name

3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid

InChI

InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1

InChI Key

LOWJQZJZVQZRGS-XMSQKQJNSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O

Origin of Product

United States

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